molecular formula C12H12ClNO B8283561 4-(5-Chloro-furan-2-ylmethyl)-benzylamine

4-(5-Chloro-furan-2-ylmethyl)-benzylamine

Cat. No. B8283561
M. Wt: 221.68 g/mol
InChI Key: WUEHTGWVSMXXON-UHFFFAOYSA-N
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Patent
US08183264B2

Procedure details

To a suspension of THF (40 mL) and LAH (2.4 g) was added aluminum chloride (9.7 g) at 0° C., which was stirred until the aluminum chloride dissolved. 4-((5-Chloro-furan-2-yl)-hydroxy-methyl)-benzonitrile (2.4 g) described in Manufacturing Example 16-1 was then added thereto at 0° C., which was stirred for 4 hours and 30 minutes at room temperature. An aqueous ammonia solution was added at 0° C. to the reaction suspension, which was filtered through Celite, and the solvent was evaporated from the filtrate under a reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:2) to obtain the titled compound (1.6 g).
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.4 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:11][C:12]1[O:16][C:15]([CH:17](O)[C:18]2[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=2)=[CH:14][CH:13]=1.N>C1COCC1>[Cl:11][C:12]1[O:16][C:15]([CH2:17][C:18]2[CH:19]=[CH:20][C:21]([CH2:22][NH2:23])=[CH:24][CH:25]=2)=[CH:14][CH:13]=1 |f:0.1.2.3.4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
ClC1=CC=C(O1)C(C1=CC=C(C#N)C=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C., which was stirred for 4 hours and 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
was then added
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the filtrate under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(O1)CC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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